molecular formula C23H25N5O7S B2800164 ethyl 4-(4-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate CAS No. 533869-99-7

ethyl 4-(4-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate

Cat. No.: B2800164
CAS No.: 533869-99-7
M. Wt: 515.54
InChI Key: AWTNOLLGSZIFIY-UHFFFAOYSA-N
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Description

Ethyl 4-(4-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a synthetic small molecule characterized by a 1,3,4-oxadiazole core substituted with a 3-methoxyphenyl group at position 4. This heterocyclic scaffold is linked via a carbamoyl bridge to a benzenesulfonyl-piperazine carboxylate ester. The compound’s structure integrates pharmacophoric elements associated with bioactivity, including the oxadiazole ring (known for hydrogen bonding and π-π stacking interactions) and the piperazine moiety (enhancing solubility and conformational flexibility) . The 3-methoxy substituent on the phenyl ring may influence electronic properties and metabolic stability compared to other substituents .

Properties

IUPAC Name

ethyl 4-[4-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O7S/c1-3-34-23(30)27-11-13-28(14-12-27)36(31,32)19-9-7-16(8-10-19)20(29)24-22-26-25-21(35-22)17-5-4-6-18(15-17)33-2/h4-10,15H,3,11-14H2,1-2H3,(H,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTNOLLGSZIFIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-(4-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of hydroxyl or carboxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

ethyl 4-(4-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(4-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate involves its interaction with molecular targets such as ATF4 and NF-kB proteins. The compound inhibits the endoplasmic reticulum (ER) stress and apoptosis pathways, leading to reduced expression of ER chaperone BIP and apoptosis marker cleaved caspase-3 in neuronal cells . This inhibition results in neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Structural Insights :

  • The 3-methoxy group in the target compound may improve solubility compared to hydrophobic substituents (e.g., 3,4-dimethylphenyl in ).

Yield Comparison :

  • Oxadiazole cyclization steps in similar compounds achieve yields of 70–85% .
  • Piperazine coupling reactions (e.g., with benzenesulfonyl chlorides) typically yield 65–80% .

Pharmacological and Computational Comparisons

Bioactivity Profiling

While direct data for the target compound is unavailable, structurally related oxadiazole-piperazine hybrids demonstrate:

  • Anthelmintic Activity : Substituted oxadiazoles (e.g., 5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine) exhibit EC₅₀ values of 10–50 µM against Perituma posthuma .
  • Antibacterial Activity: Quinolone-piperazine hybrids (e.g., ) show MIC values of 0.5–4 µg/mL against E. coli and S. aureus .

Computational Similarity Analysis

  • Tanimoto Scores : The US-EPA CompTox Chemicals Dashboard identifies analogues with structural similarity scores >0.8 (e.g., sulfonyl-linked oxadiazoles) .
  • QSAR Models: The carbamoyl linker may enhance hydrogen-bond donor capacity compared to sulfanyl-acetyl analogues, as predicted by QSAR-based bioactivity clustering .

Key Research Findings and Implications

Structure-Activity Relationships (SAR) :

  • The 3-methoxy group likely enhances metabolic stability over methyl substituents (e.g., in ) due to reduced CYP450-mediated oxidation .
  • The carbamoylbenzenesulfonyl group may improve target selectivity compared to simpler sulfonamides .

Synthetic Feasibility :

  • High-yielding steps (70–85%) suggest scalability for preclinical testing .

Knowledge Gaps: Experimental bioactivity data (e.g., IC₅₀, toxicity) for the target compound is absent in literature. Comparative molecular dynamics simulations or in vitro assays are needed to validate computational predictions .

Q & A

Q. What are the key synthetic steps and challenges in preparing ethyl 4-(4-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate?

  • Methodological Answer : Synthesis involves:

Oxadiazole ring formation : Cyclization of a hydrazide precursor with 3-methoxybenzoyl chloride under reflux in anhydrous THF.

Sulfonylation : Reacting the oxadiazole intermediate with chlorosulfonic acid at 0–5°C to introduce the sulfonyl group.

Carbamoylation : Coupling the sulfonated intermediate with piperazine-1-carboxylate using EDC/HOBt in DMF.
Challenges :

  • Ensuring regioselectivity during oxadiazole formation (avoiding 1,2,4-oxadiazole byproducts).
  • Purifying intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity.
    Characterization via 1^1H/13^{13}C NMR (Bruker 500 MHz) and HRMS (ESI+) is critical to confirm structural integrity .

Q. What analytical techniques are essential for characterizing this compound and its intermediates?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., methoxy group at 3-position on phenyl, piperazine coupling).
  • Mass Spectrometry : HRMS (positive ion mode) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 574.18).
  • HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) to assess purity (>98% required for biological assays).
  • X-ray crystallography (if crystals form) for absolute stereochemical confirmation .

Q. What initial biological screening assays are recommended for evaluating its therapeutic potential?

  • Methodological Answer :
  • Enzyme Inhibition : Measure IC50_{50} against target enzymes (e.g., kinases, proteases) using fluorogenic substrates.
  • Cell Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., MCF-7, HepG2) at 1–100 µM concentrations.
  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Data Validation : Triplicate runs with positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modified groups (e.g., replace 3-methoxyphenyl with halogenated or nitro-substituted aryl).
  • Activity Comparison :
Substituent (R)IC50_{50} (µM)Solubility (µg/mL)
3-OCH3_30.4512.5
4-Cl0.788.2
2-NO2_21.205.1
  • Statistical Analysis : Use ANOVA to identify significant differences in potency/solubility (p < 0.05) .

Q. What computational strategies predict target binding modes and selectivity?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Key residues: Lys721 (H-bond with oxadiazole).
  • Molecular Dynamics (MD) : GROMACS simulations (50 ns) to assess binding stability (RMSD < 2 Å).
  • Free Energy Calculations : MM-PBSA to rank binding affinities of analogs .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Replicate Experiments : Ensure consistent cell passage numbers and assay conditions (e.g., serum concentration).
  • Orthogonal Assays : Cross-validate cytotoxicity via flow cytometry (apoptosis) and clonogenic survival.
  • Purity Reassessment : Re-analyze compound batches via HPLC; impurities >2% can skew results .

Q. What methodologies assess pharmacokinetic (PK) properties in preclinical models?

  • Methodological Answer :
  • In Vitro ADME :
  • Microsomal Stability : Incubate with rat liver microsomes (37°C, NADPH), measure parent compound depletion via LC-MS/MS.
  • Plasma Protein Binding : Ultrafiltration (10 kDa membrane) to determine free fraction.
  • In Vivo PK : Administer 10 mg/kg IV/orally to Sprague-Dawley rats; collect plasma at 0.5, 2, 6, 24h. Calculate AUC, t1/2_{1/2}, and bioavailability .

Q. How to address poor aqueous solubility during formulation development?

  • Methodological Answer :
  • Co-Solvents : Use PEG-400/ethanol (30:70) for in vivo dosing (ensure compatibility with administration route).
  • Nanoparticle Encapsulation : Prepare PLGA nanoparticles (200 nm, PDI <0.2) via emulsion-solvent evaporation.
  • Cyclodextrin Complexation : Screen β-cyclodextrin derivatives (e.g., HP-β-CD) for solubility enhancement (phase-solubility studies) .

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